molecular formula C24H17FN2O5S B2968395 4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114853-39-2

4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No. B2968395
CAS RN: 1114853-39-2
M. Wt: 464.47
InChI Key: LFOUTMVJCNGFFX-UHFFFAOYSA-N
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Description

The compound “4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile” is a complex organic molecule. It contains a benzothiazin ring which is a seven-membered heterocyclic compound containing a nitrogen and a sulfur atom . The molecule also contains a benzonitrile group, which is a benzene ring attached to a nitrile group .

Scientific Research Applications

Antitumor Activity and Mechanisms

Research into fluorinated 2-(4-aminophenyl)benzothiazoles and related compounds has demonstrated potent cytotoxicity in vitro against certain cancer cell lines, such as human breast cancer cells, while showing inactivity against others like prostate and colon cells. This specificity is attributed to the induction of cytochrome P450 CYP1A1, a critical enzyme in mediating the antitumor effects of these compounds. Specifically, compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Mechanistic studies suggest that these compounds are not reliant on CYP1A1 induction for their antitumor activity, indicating a possibly distinct mode of action compared to other derivatives in the same class (Hutchinson et al., 2001); (Mortimer et al., 2006).

Prodrug Development for Improved Bioavailability

To overcome challenges related to the lipophilicity of benzothiazole derivatives, amino acid prodrugs have been developed. These prodrugs are designed to be water-soluble and chemically stable, enabling easier administration and potentially better therapeutic outcomes. In vivo studies have shown that such prodrugs can significantly retard the growth of tumors in models of breast and ovarian cancer, with manageable side effects (Bradshaw et al., 2002).

Novel Synthesis Methods and Derivatives

Innovative synthetic routes have been developed to create novel benzothiazole derivatives with potential antimicrobial and anticancer activities. These methods enable the preparation of compounds with various substitutions, potentially leading to new therapeutic agents with enhanced efficacy and selectivity. For instance, synthesis techniques incorporating fluorine into the benzothiazole structure have been explored to create compounds with significant bioactivity (Jagtap et al., 2010).

Photophysical and Chemosensory Applications

Beyond their antitumor potential, some benzothiazole derivatives have been investigated for their photophysical properties, demonstrating utility in fluorescent probes for sensing pH and metal cations. This indicates a broader range of applications for benzothiazole compounds in bioimaging and diagnostic fields (Tanaka et al., 2001).

properties

IUPAC Name

4-[2-(3,4-dimethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5S/c1-31-20-9-5-16(11-21(20)32-2)24(28)23-14-27(18-7-3-15(13-26)4-8-18)19-12-17(25)6-10-22(19)33(23,29)30/h3-12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOUTMVJCNGFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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